(4-Ethenylphenyl)methyl-dimethylazanium
Description
"(4-Ethenylphenyl)methyl-dimethylazanium" is a quaternary ammonium compound characterized by a central dimethylazanium group (N⁺(CH₃)₂) bound to a methyl-substituted ethenylphenyl moiety. Its structure combines an aromatic ethenylphenyl ring with a positively charged ammonium group, making it highly polar and reactive. This compound is primarily utilized in polymer chemistry and materials science due to its ability to act as a cationic monomer or surfactant . Its ethenyl group enables participation in polymerization reactions, while the dimethylazanium moiety enhances solubility in polar solvents and interaction with negatively charged substrates.
Properties
IUPAC Name |
(4-ethenylphenyl)methyl-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBHAZDVLGNSOJ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427045 | |
| Record name | ZINC02555296 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245-52-5 | |
| Record name | ZINC02555296 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-vinylphenyl)methanamine typically involves the reaction of 4-vinylbenzyl chloride with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like toluene or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of N,N-dimethyl-1-(4-vinylphenyl)methanamine follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(4-vinylphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can react with the vinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, saturated amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N,N-dimethyl-1-(4-vinylphenyl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(4-vinylphenyl)methanamine involves its interaction with various molecular targets and pathways. The vinyl group allows for covalent bonding with nucleophiles, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of "(4-Ethenylphenyl)methyl-dimethylazanium," we compare it to compounds sharing key structural features: quaternary ammonium groups , aromatic substituents , or ethenyl/phenyl motifs .
Table 1: Structural and Functional Comparisons
Key Findings :
Cationic Charge vs. Substitution Patterns: The dimethylazanium group in the target compound provides stronger cationic character than tertiary amines (e.g., dimethylaniline derivatives), enhancing its utility in ionic polymerization . Compounds like N-[4-(dimethylamino)phenyl]acetamide lack the ethenyl group, reducing their ability to participate in crosslinking reactions .
Aromatic vs. Aliphatic Functionalization: The ethenylphenyl group confers greater rigidity and thermal stability compared to aliphatic analogues (e.g., 4-Dimethylaminopyridine) . Methoxy or ethoxy substituents (e.g., 4-Methoxyphenethylamine) increase solubility but reduce cationic strength compared to quaternary ammonium groups .
Future Research Directions
Polymer Chemistry : Investigate its copolymerization with styrene or acrylates to develop stimuli-responsive materials .
Biological Screening : Explore antimicrobial or anticancer activity, leveraging its structural similarity to bioactive azanium derivatives .
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